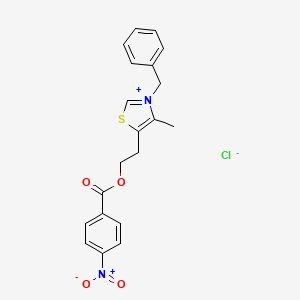

3-Benzyl-4-methyl-5-(2-((4-nitrobenzoyl)oxy)ethyl)thiazol-3-ium chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Benzyl-4-methyl-5-(2-((4-nitrobenzoyl)oxy)ethyl)thiazol-3-ium chloride is a useful research compound. Its molecular formula is C20H19ClN2O4S and its molecular weight is 418.89. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques and Complex Formation

- Research on the synthesis of complex molecules and their potential applications in creating new materials or compounds has been documented. For example, the synthesis of isomaltose derivatives through complex chemical reactions involving nitrobenzoyl components has been explored, highlighting the methodological advancements in chemical synthesis (Koto, Uchida, & Zen, 1972). This area of study could relate to the synthesis processes of compounds like 3-Benzyl-4-methyl-5-(2-((4-nitrobenzoyl)oxy)ethyl)thiazol-3-ium chloride, indicating its potential use in the development of new chemical entities or materials.

Catalytic Applications

- Trinuclear complexes involving chalcogenated N-heterocyclic carbenes have shown efficiency in catalytic applications, such as nitrile-amide interconversion and Sonogashira coupling, demonstrating the importance of such compounds in facilitating or enhancing chemical reactions (Dubey, Gupta, & Singh, 2017). This suggests that related compounds, including this compound, may have potential applications in catalysis or as components of catalytic systems.

Luminescence and Sensing Applications

- Compounds with thiophenyl-derivatized nitrobenzoato antennas have been studied for their luminescence sensitization capabilities for Eu(III) and Tb(III), which could be of interest in the development of new luminescent materials or sensors (Viswanathan & Bettencourt-Dias, 2006). The structural features of this compound may lend it similar properties, making it a candidate for research in these areas.

Potential Anticancer Applications

- The synthesis and characterization of new water-soluble thiosemicarbazone ligands and their copper(II) complexes have been explored for their anticancer properties, demonstrating the role of such compounds in medicinal chemistry (Mirzaahmadi et al., 2019). While this compound is not directly mentioned, its structural complexity suggests potential for exploration in therapeutic contexts, including as part of drug design and discovery efforts.

Mechanism of Action

Target of Action

The primary targets of 3-Benzyl-4-methyl-5-(2-((4-nitrobenzoyl)oxy)ethyl)thiazol-3-ium chloride are aliphatic and heterocyclic aldehydes . These aldehydes play a crucial role in various biochemical reactions, serving as key intermediates in metabolic pathways.

Mode of Action

This compound acts as a catalyst for the addition of aliphatic and heterocyclic aldehydes to α,β-unsaturated ketones, nitriles, and esters . This means it speeds up these reactions without being consumed in the process.

Biochemical Pathways

The compound is involved in the acyloin condensation , a type of organic reaction where an aldehyde or ketone is transformed into an α-hydroxy ketone with the help of a catalyst. The downstream effects of this reaction can lead to the formation of various complex organic compounds, contributing to diverse biochemical pathways.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the transformation of aliphatic and heterocyclic aldehydes into more complex organic compounds . This can have various downstream effects, depending on the specific biochemical pathways involved.

Properties

IUPAC Name |

2-(3-benzyl-4-methyl-1,3-thiazol-3-ium-5-yl)ethyl 4-nitrobenzoate;chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N2O4S.ClH/c1-15-19(27-14-21(15)13-16-5-3-2-4-6-16)11-12-26-20(23)17-7-9-18(10-8-17)22(24)25;/h2-10,14H,11-13H2,1H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDHNRMCZRZOVEL-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=[N+]1CC2=CC=CC=C2)CCOC(=O)C3=CC=C(C=C3)[N+](=O)[O-].[Cl-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2918116.png)

![N-(4-chloro-2-methylphenyl)-6-(2,6-dimethylmorpholin-4-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2918119.png)

![N-[2-[3-[2-(azepan-1-yl)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-nitrobenzamide](/img/structure/B2918127.png)

![N-{3-[(3-fluorophenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide](/img/structure/B2918128.png)

![2-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B2918129.png)

![N-[(4-Methoxyphenyl)methyl]-N-[(1-methylsulfanylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2918133.png)

![Allyl 5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2918137.png)